molecular formula C9H14N6 B13532784 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13532784
M. Wt: 206.25 g/mol
InChI Key: RLNIUXDJBDVAHL-UHFFFAOYSA-N
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Description

1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C9H13N5. Let’s break down its structure:

    Core Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyrazole moiety.

    Functional Groups:

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common methods:

  • Condensation Reaction

    • Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylamine
    • Reactant: 1H-1,2,4-triazol-3-carbaldehyde
    • Conditions: Condensation in the presence of a suitable base (e.g., sodium hydroxide).
    • Product: 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine
  • Cyclization Reaction

    • Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylcarboxylic acid hydrazide
    • Reactant: Thionyl chloride (SOCl2)
    • Conditions: Cyclization under reflux conditions.
    • Product: The desired compound.

Industrial Production

The industrial production of this compound involves scaling up the synthetic routes using optimized conditions and efficient purification methods.

Chemical Reactions Analysis

1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Substitution reactions at the pyrazole or triazole positions are possible.

    Reduction: Reduction of functional groups may occur.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Agriculture: Potential use as a pesticide or fungicide.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine is unique due to its fused pyrazole-triazole structure, similar compounds include:

    2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole:

    (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride:

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H14N6/c1-3-15-8(4-7(2)12-15)5-14-6-11-9(10)13-14/h4,6H,3,5H2,1-2H3,(H2,10,13)

InChI Key

RLNIUXDJBDVAHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CN2C=NC(=N2)N

Origin of Product

United States

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